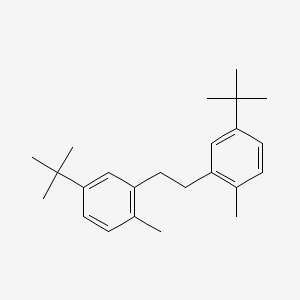
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) is an organic compound characterized by its unique molecular structure It consists of two benzene rings connected by an ethane-1,2-diyl bridge, with tert-butyl and methyl groups attached to the benzene rings
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 5-tert-butyl-2-methylbenzene with ethylene dibromide in the presence of a strong base, such as sodium hydride, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethane-1,2-diyl bridge, resulting in the formation of ethane derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound can be used as a probe to study the interactions between organic molecules and biological macromolecules. Its unique structure allows for specific binding and recognition events.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used as an additive in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to changes in their activity. These interactions are often mediated by the compound’s unique structural features, such as the tert-butyl and methyl groups.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-(Ethane-1,2-diyl)bis[pentabromobenzene] and 1,2-Bis(tert-butylimino)ethane share structural similarities with 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene). .
Uniqueness: The presence of tert-butyl and methyl groups in 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) imparts unique chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
65276-09-7 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[2-(5-tert-butyl-2-methylphenyl)ethyl]-1-methylbenzene |
InChI |
InChI=1S/C24H34/c1-17-9-13-21(23(3,4)5)15-19(17)11-12-20-16-22(24(6,7)8)14-10-18(20)2/h9-10,13-16H,11-12H2,1-8H3 |
InChI Key |
GTUKXXLCOQUWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCC2=C(C=CC(=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















